molecular formula C10H13Cl2NO2 B555251 4-Chloro-D-phenylalanine methyl ester hydrochloride CAS No. 33965-47-8

4-Chloro-D-phenylalanine methyl ester hydrochloride

Cat. No. B555251
CAS RN: 33965-47-8
M. Wt: 250.12 g/mol
InChI Key: GCBCWTWQAFLKJG-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-D-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is one of the enantiomers in 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride . This compound is known to be a tryptophan hydroxylase (TPH) inhibitor and a serotonin synthesis inhibitor . It is also known to induce memory deficits in rats .


Synthesis Analysis

The synthesis of 4-Chloro-D-phenylalanine methyl ester hydrochloride involves several steps, including the binding to the dopamine receptor, inducing activation of the G protein and subsequent phospholipase C activation. This stimulates the synthesis of inositol triphosphate (IP3) and diacylglycerol (DAG) .


Molecular Structure Analysis

The molecular formula of 4-Chloro-D-phenylalanine methyl ester hydrochloride is CL-H^C10-H12-CL-N-O2 . Its molecular weight is 250.12 .


Chemical Reactions Analysis

4-Chloro-D-phenylalanine methyl ester hydrochloride is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It helps to improve the inflammation of lung tissue and remodeling pulmonary artery . It can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-D-phenylalanine methyl ester hydrochloride include a melting point of 186-189 °C (lit.) . Its SMILES string is Cl.COC(=O)C(N)Cc1ccc(Cl)cc1 .

Scientific Research Applications

  • Neuroscience

    • Application : This compound has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats . 5-HT, also known as serotonin, is a neurotransmitter that plays a crucial role in mood, anxiety, and happiness.
    • Method : The compound is administered to the rats, which inhibits the production of 5-HT, leading to its depletion .
    • Results : The depletion of 5-HT can help researchers understand the role of this neurotransmitter in various neurological and psychological conditions .
  • Endocrinology

    • Application : 4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used to stimulate glucose intolerance in pregnant mice .
    • Method : The compound is administered to pregnant mice, which affects their glucose metabolism .
    • Results : This can help researchers study gestational diabetes and other conditions related to glucose intolerance during pregnancy .
  • Genetics

    • Application : This compound has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
    • Method : The compound is used in a culture medium, and only the bacteria that have been successfully transformed with the plasmid can grow .
    • Results : This allows researchers to easily identify and isolate the transformed bacteria for further study .
  • Sleep Research

    • Application : This compound has been used to induce insomnia in rat models .
    • Method : The compound is administered to the rats, which affects their sleep patterns .
    • Results : This can help researchers study sleep disorders and the effects of sleep deprivation .
  • Embryology

    • Application : It has been used to treat embryos to examine its effect on serotonin .
    • Method : The compound is administered to the embryos, which affects their serotonin levels .
    • Results : This can help researchers understand the role of serotonin in embryonic development .
  • Entomology

    • Application : This compound has been used to feed flies to explore the effect of serotonin .
    • Method : The compound is included in the diet of flies, which affects their serotonin levels .
    • Results : This can help researchers study the role of serotonin in the behavior and physiology of flies .
  • Cognitive Research

    • Application : This compound has been associated with cognitive defects in rodents .
    • Method : The compound is administered to the rodents, which affects their cognitive abilities .
    • Results : This can help researchers study cognitive disorders and the effects of various substances on cognitive abilities .
  • Zebrafish Research

    • Application : It has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish .
    • Method : The compound is administered to the zebrafish, which affects their serotonin levels .
    • Results : This can help researchers understand the role of serotonin in zebrafish .
  • Organic Synthesis

    • Application : D-Phenylalanine Methyl Ester Hydrochloride, a similar compound, has been used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .
    • Method : The compound is used in a chemical reaction with sulfonyl azides, alkynes, and amines .
    • Results : This can help researchers synthesize new compounds for various applications .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

Studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents . It has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats , and it stimulates glucose intolerance in pregnant mice . These findings suggest potential future directions for research into the effects of this compound on cognitive function and metabolic processes.

properties

IUPAC Name

methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBCWTWQAFLKJG-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-D-phenylalanine methyl ester hydrochloride

CAS RN

33965-47-8
Record name 4-Chloro-D-phenylalanine methyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

While under nitrogen, a stirred suspension of 4-chlorophenylalanine (2.50 g, 12.5 mmol) in anhydrous methanol (18 mL) was cooled in an ice-water bath and carefully treated with thionyl chloride (1.00 mL, 13.8 mmol). After stirring for 10 min, and the cooling bath was removed and the mixture was allowed to warm to room temperature. A reflux condenser was attached, and the slurry was warmed to 55° C. After stirring overnight, the mixture was cooled to room temperature, concentrated and dried under reduced pressure to give methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride (3.13 g, 99%) as a white solid. ESI+MS found for C10H12ClNO2 m/z 214.0 (M+H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.